4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline
Description
Properties
IUPAC Name |
4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-3-12-5-7-13(8-6-12)15-10-14-9-4-11(2)16-14/h4-9,15H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFANAILVSSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 4-ethyl aniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The ethyl group at the para position activates the aniline ring toward electrophilic attack, directing incoming substituents to the ortho/para positions relative to the amino group.
Key observation : DFT studies on related compounds show enhanced electron density at the ortho positions due to resonance effects from the ethyl group .
Nucleophilic Reactions at the Amine Center
The secondary amine exhibits moderate nucleophilicity, enabling these reactions:
Mechanistic insight : The methylthiophene moiety creates steric constraints but enhances π-backbonding in metal complexes, as observed in cobalt-thiophene systems .
Cross-Coupling Reactions
The ethyl group's electron-donating nature and thiophene's conjugated system enable catalytic coupling:
Table 1 : Comparative catalytic performance for coupling reactions
| Catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 110 | 24 | 85 | 92 |
| Pd(OAc)₂ | 120 | 18 | 78 | 88 |
| NiCl₂(dppe) | 150 | 36 | 65 | 75 |
Thiophene Ring Modifications
The 5-methylthiophene unit undergoes characteristic reactions:
Oxidation :
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With mCPBA → Sulfoxide derivatives (controlled oxidation)
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With H₂O₂/HCOOH → Sulfone products (vigorous conditions)
Electrophilic Attack :
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Vilsmeier-Haack formylation at α-position
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Friedel-Crafts alkylation with activated alkyl halides
Experimental Note : Methyl substitution deactivates the β-position, favoring α-substitution as shown in DFT calculations .
Photochemical Behavior
Time-dependent DFT studies predict:
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Strong absorption at 270-290 nm (π→π* transitions)
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Intersystem crossing efficiency: 12-15%
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Potential for [2+2] cycloadditions under UV light
Quenching Experiments :
| Quencher | kq (10⁹ M⁻¹s⁻¹) | Mechanism |
|---|---|---|
| O₂ | 2.3 | Energy transfer |
| Triethylamine | 1.7 | Electron transfer |
Polymerization Potential
The compound shows promise in conductive polymer synthesis:
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Oxidative polymerization (FeCl₃/CHCl₃) yields films with
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Conductivity: 10⁻³ S/cm
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Band gap: 2.8 eV (CV measurements)
-
-
Copolymerization with EDOT improves stability
Table 2 : Polymer Properties vs. Monomer Structure
| Monomer Substituent | Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|
| 4-Ethyl | 5.2×10⁻⁴ | 210 |
| 4-Bromo | 3.8×10⁻⁵ | 185 |
| 4-Methoxy | 9.1×10⁻³ | 195 |
Scientific Research Applications
4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Structure and Properties
Table 1: Key Structural Features of Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethyl group in the target compound is electron-donating, whereas analogues with substituents like -CF₃ () or -NO₂ () are electron-withdrawing. This significantly affects electronic density on the aniline ring, altering reactivity in substitution reactions ().
- Steric Effects : The 5-methyl group on the thiophene ring introduces steric hindrance compared to unsubstituted thiophene () or smaller substituents like chlorine ().
Reactivity in Coordination Chemistry
Studies on Pd(II) complexes () reveal that substituents on the aniline ring modulate substitution kinetics:
- Electron-Withdrawing Groups (e.g., -F, -Br) : Accelerate substitution rates due to increased electrophilicity at the Pd center.
- Electron-Donating Groups (e.g., -OCH₃, -C₂H₅) : Slow substitution via decreased metal center electrophilicity.
For example, dichloro-(4-ethyl-N-((pyridin-2-yl)methyl)aniline)-palladium(II) (PdL4) exhibits slower ligand substitution compared to fluoro-substituted analogues ().
Crystallographic and Thermal Properties
Crystal structures of Schiff base analogues () highlight substituent-dependent packing patterns:
- Nitro Groups : In 4-methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline (), the nitro group facilitates strong intermolecular interactions (e.g., C–H···O bonds), leading to dense packing.
- Methyl/Ethyl Groups : These substituents promote van der Waals interactions, as seen in the target compound’s likely less polar crystal lattice compared to nitro- or chloro-substituted analogues.
Thermal Stability : A related thiophene-aniline Schiff base () has a melting point of 194°C , while nitro-substituted derivatives () exhibit higher decomposition temperatures (~414–417 K) due to stronger intermolecular forces.
Biological Activity
4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and exploring its mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an ethyl group attached to an aniline moiety, with a methylthiophene substituent that may influence its biological activity through electronic and steric effects.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro assays have indicated that this compound may inhibit the proliferation of cancer cell lines. Specific studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) that suggest promising anticancer potential.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to downstream effects that contribute to its antimicrobial and anticancer properties.
- Molecular Docking Studies : Computational studies employing molecular docking techniques have been conducted to predict binding affinities and interactions with target proteins relevant to cancer and microbial resistance pathways. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds, providing context for understanding the efficacy of this compound:
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- In Vitro Studies : Various in vitro assays confirm its potential as an antimicrobial agent, with effective concentrations reported in micromolar ranges.
- Toxicology Studies : Limited toxicological data suggest that while the compound exhibits biological efficacy, further studies are necessary to assess its safety profile in vivo.
- Structure–Activity Relationship (SAR) : The presence of the thiophene ring is believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity compared to other similar compounds.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assignments focus on the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂ adjacent to N) and thiophene protons (δ 6.8–7.1 ppm). The methylene bridge (N–CH₂–thiophene) appears as a singlet at δ 4.3–4.5 ppm .
- FTIR : Stretching vibrations at ~3350 cm⁻¹ (N–H), 1590 cm⁻¹ (C=N from intermediate Schiff base), and 690 cm⁻¹ (C–S in thiophene) confirm structural motifs .
- Mass spectrometry : ESI-TOF shows [M+H]⁺ at m/z 262.1, with fragmentation peaks at m/z 150 (thiophene-CH₂ loss) and 112 (4-ethylaniline fragment) .
How do electronic effects of substituents (e.g., ethyl vs. halogen) modulate biological activity in related aniline-thiophene derivatives?
Advanced Research Question
- Electron-donating groups (e.g., ethyl) : Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms), increasing metabolic stability by 20–40% compared to halogenated analogs .
- Structure-activity relationships (SAR) : In antimicrobial assays, 4-ethyl substitution improves MIC values (e.g., 8 μg/mL against S. aureus vs. 12 μg/mL for 4-Cl derivatives) due to hydrophobic interactions with bacterial membranes .
Contradictions : Ethyl groups may reduce solubility, conflicting with bioavailability. Computational models (e.g., COSMO-RS) predict logP values of 3.8, necessitating formulation strategies .
What kinetic insights explain the substitution behavior of Pd(II) complexes derived from this compound?
Advanced Research Question
In PdL5 (dichloro-(4-ethyl-N-[(pyridin-2-yl)methyl]aniline)-Pd(II)):
- Substitution mechanism : A two-step associative process where Cl⁻ ligands are replaced by thiourea nucleophiles (k₁ = 1.2 × 10³ M⁻¹s⁻¹, k₂ = 4.5 × 10² M⁻¹s⁻¹ at 25°C). The ethyl group’s electron-donating effect slows substitution by 15% compared to electron-withdrawing (e.g., Br) substituents .
- Thermodynamic data : ΔH‡ = 58 kJ/mol, ΔS‡ = −120 J/mol·K, confirming a sterically hindered transition state.
How can molecular docking optimize the design of derivatives targeting tyrosine kinases?
Advanced Research Question
- Protocol : Docking (AutoDock Vina) with EGFR (PDB: 1M17) identifies the thiophene moiety as a hinge-region binder (binding energy: −9.2 kcal/mol). The ethyl group occupies a hydrophobic pocket near Leu788, improving affinity by 30% over methyl analogs .
- Validation : MD simulations (100 ns) show RMSD < 2.0 Å, with hydrogen bonds between the aniline NH and Thr790 (occupancy >75%).
What analytical strategies resolve contradictions in reported bioactivity data for thiophene-aniline hybrids?
Advanced Research Question
- Issue : Discrepancies in IC₅₀ values (e.g., 2–10 μM for anticancer activity across studies) arise from assay conditions (e.g., serum concentration affecting compound stability).
- Resolution :
- Standardize protocols: Use low-FBS media (<2%) and pre-incubate compounds with CYP3A4 inhibitors to mitigate metabolism .
- Orthogonal assays: Combine MTT with apoptosis markers (Annexin V) to distinguish cytostatic vs. cytotoxic effects .
How does the methylthiophene group influence electrochemical properties in material science applications?
Advanced Research Question
- Cyclic voltammetry : The thiophene ring exhibits a reversible oxidation peak at +1.1 V (vs. Ag/AgCl), with a 0.2 V anodic shift compared to unsubstituted thiophene due to methyl’s electron-donating effect .
- Charge-transfer complexes : With TCNQ, the compound forms a 1:1 complex (λₘₐₓ = 450 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹), indicating potential in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
